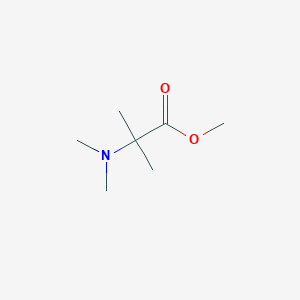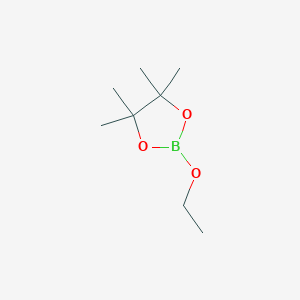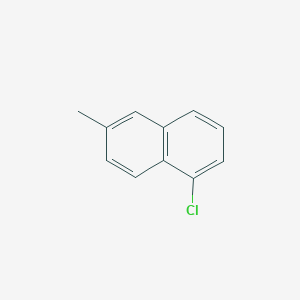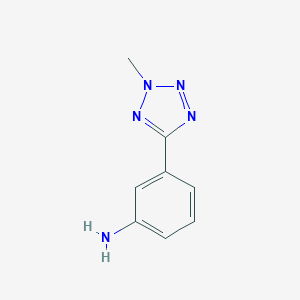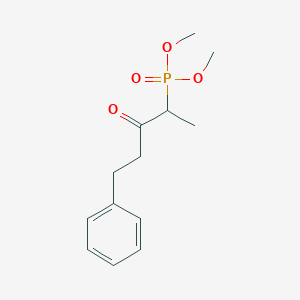
4-Dimethoxyphosphoryl-1-phenylpentan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a compound includes its IUPAC name, molecular formula, molecular weight, and structural formula.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.Molecular Structure Analysis
This involves analyzing the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the reaction mechanism.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It also involves studying how the compound behaves under different conditions and in the presence of other chemicals.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Dimephosphone Analogs : Researchers Buzykin et al. (2012) focused on the synthesis and structure of dimephosphone aryl- and acylhydrazones. They explored the crystalline structures, identifying the exclusive presence of the E-isomer, and the impact of substituents and solvents on the hydrazones' structures in solution. Their work highlights the complexity of dimephosphone aroylhydrazones in acid solutions, presenting various possible forms, including isomers, conformers, and a cyclic tautomer (Buzykin et al., 2012).
Antimycobacterial Activity : Buzykin et al. (2013) synthesized nicotinoyl- and isonicotinoylhydrazones of dimephosphone, revealing the presence of a single spatial form of the EC=N isomer in crystals. The dimephosphone pyridinoylhydrazones exhibited high antimycobacterial activity and low toxicity, existing as a mixture of amide conformers of a single EC=N isomer in various solvents. Their findings contribute valuable insights into the potential medical applications of dimephosphone derivatives (Buzykin et al., 2013).
Chemical Properties and Reactions
Organophosphorus Compounds : Zhang et al. (2010) highlighted the synthesis of 1-phenylpentane-1, 4-diones and (E)-5-hydroxy-5-phenylpent-3-en-2-ones through an organophosphine-catalyzed addition reaction. Their approach is characterized by high selectivity and mild reaction conditions, marking a significant advancement in the synthesis of these compounds (Zhang et al., 2010).
Conformational Analysis and Intramolecular Hydrogen Bonding : The study conducted by Afzali et al. (2014) delved into the molecular structure, conformational stabilities, and intramolecular hydrogen bonding of 4,4-dimethyl-1-phenylpentane-1,3-dione. They utilized various computational methods and experimental results to examine different cis-enol forms, revealing insights into the molecule's stability and hydrogen bond strength. This research adds depth to our understanding of the chemical behavior and properties of similar compounds (Afzali et al., 2014).
Biological Activities
Antifungal Activities : Jiao et al. (2012) explored the crystal structures and antifungal activities of anti-2,4-bis(X-phenyl)pentane-2,4-diols. Their work extends the understanding of the biological activity of the 1,3-diol moiety, providing valuable data on the fungicidal properties of these compounds against several fungal species. The findings present a potential pathway for the development of new antifungal agents (Jiao et al., 2012).
Safety And Hazards
This involves understanding the toxicological properties of the compound, its safety handling procedures, and its environmental impact.
Zukünftige Richtungen
This involves predicting or proposing future studies that could be done with the compound. This could be based on the current findings and the existing gaps in the knowledge about the compound.
Please consult with a chemistry professional or a reliable source for detailed and accurate information.
Eigenschaften
IUPAC Name |
4-dimethoxyphosphoryl-1-phenylpentan-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19O4P/c1-11(18(15,16-2)17-3)13(14)10-9-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQJHWWXQQRDEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CCC1=CC=CC=C1)P(=O)(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl (3-oxo-5-phenylpentan-2-YL)phosphonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

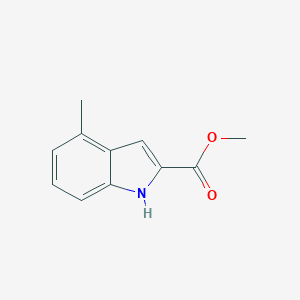
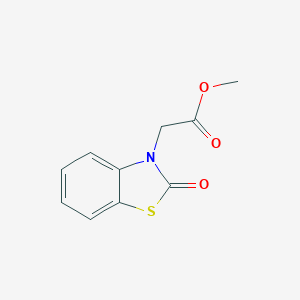
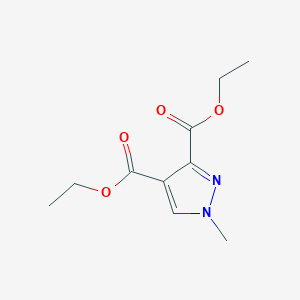
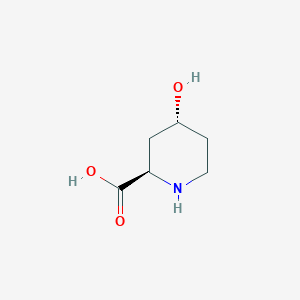
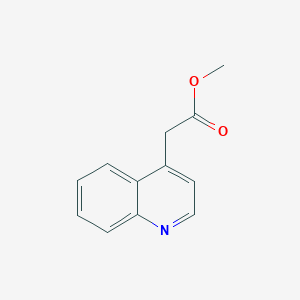
![(1S,3R,4S,7S,8S)-4-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,4,7,8-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B182106.png)



